molecular formula C19H17NO B1588709 4-Methoxytriphenylamine CAS No. 4316-51-2

4-Methoxytriphenylamine

Cat. No. B1588709
CAS RN: 4316-51-2
M. Wt: 275.3 g/mol
InChI Key: KIGTXAWIOISJOG-UHFFFAOYSA-N
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Description

4-Methoxytriphenylamine, also known as 4-Methoxy-N,N-diphenylaniline, is a chemical compound with the molecular formula C19H17NO . It can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .


Synthesis Analysis

The synthesis of 4-Methoxytriphenylamine involves a nucleophilic aromatic substitution reaction . It can also be prepared through living ring opening polymerization with 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2) as an initiator .


Molecular Structure Analysis

The molecular structure of 4-Methoxytriphenylamine consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a methoxy group .


Chemical Reactions Analysis

4-Methoxytriphenylamine can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .


Physical And Chemical Properties Analysis

4-Methoxytriphenylamine is a solid with a molecular weight of 275.34 Da . Its melting point is between 102-106 °C .

Scientific Research Applications

Organic Electronics

4-Methoxytriphenylamine: is a valuable compound in the field of organic electronics due to its ability to facilitate hole transport. It’s often used as a monomer precursor for the synthesis of conducting polymers. For instance, P-MOTPA can undergo oxidative polymerization using iron(III) chloride (FeCl₃) as an oxidant to form poly-4-methoxytriphenylamine . This polymer exhibits excellent electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).

Electrochromic Materials

P-MOTPA has been investigated for its potential in creating electrochromic materials. These materials change color when an electrical charge is applied, which is useful in applications like smart windows, displays, and mirrors. The compound’s derivatives are particularly promising for integration into polyimides and polyamides, which are used as hole transporting materials in thin-layer electro-optical devices .

Photovoltaic Cells

In the realm of renewable energy, 4-Methoxytriphenylamine is used to fabricate polymers that serve as components in perovskite solar cells. A mixture of P-MOTPA and other arylamine compounds can be condensed with paraldehyde to synthesize arylamine polymers. These polymers are key in developing efficient and cost-effective photovoltaic cells .

Mechanism of Action

While the specific mechanism of action for 4-Methoxytriphenylamine is not explicitly mentioned in the search results, similar compounds such as 4-Methoxyamphetamine are known to act as potent and selective serotonin releasing agents .

properties

IUPAC Name

4-methoxy-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGTXAWIOISJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432325
Record name 4-Methoxytriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxytriphenylamine

CAS RN

4316-51-2
Record name 4-Methoxytriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxytriphenylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

According to the general procedure A described above, 4-chloroanisole (130 mg, 0.92 mmol) reacted with diphenylamine (169 mg, 1.00 mmol) at 80° C. for 12 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 catalyst and sodium tert-butoxide to give the title compound (270 mg, 99%) as a solid: 1H-NMR (300 MHz, CDCl3): δ 7.30 (app.t, 4H, J=7.5 and 8.1 Hz), 7.17 (app.t, 6H, J=8.4 and 9.0 Hz), 7.04 (app.t, 2H, J=7.2 and 6.9 Hz), 6.94 (d, 2H, J=9.0 Hz), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.11, 148.13, 140.74, 129.04, 127.26, 122.84, 121.78, 114.71, 55.44. GC/MS(EI): m/z 275 (M+).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of diphenylamine (0.34 g, 2.0 mmol) in 4 ml of toluene were added sodium tert-butoxide (0.23 g, 2.4 mmol), 4-chloroanisole (0.27 ml, 2.2 mmol), (π-allyl)palladium chloride (3.7 mg, 0.01 mmol) and 2,2-diphenyl-1-(di-tert-butylphosphino)-1-methylcyclopropane (14.1 mg, 0.04 mmol) obtained in Example 4 under a nitrogen atmosphere and the mixture was stirred for 3 hours at 100° C. The reaction mixture was cooled, washed with water, and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure, and the concentrate was purified by column chromatography to give the title compound (0.53 g, 95%) as white crystal.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
[Compound]
Name
(π-allyl)palladium chloride
Quantity
3.7 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
14.1 mg
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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